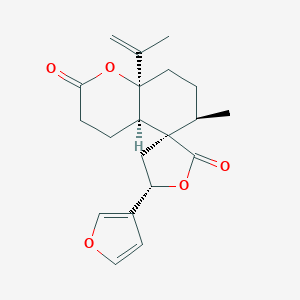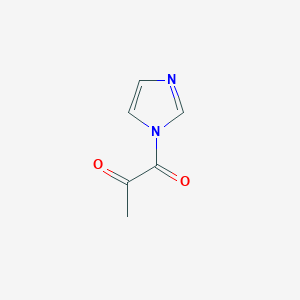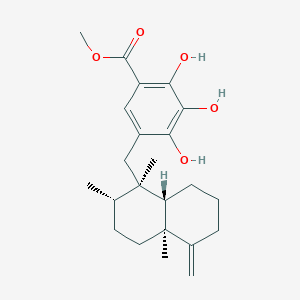![molecular formula C19H30Cl3N3O B034455 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride CAS No. 100427-91-6](/img/structure/B34455.png)
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride, also known as Lu AE58054, is a novel compound that has shown potential in the treatment of cognitive impairment associated with Alzheimer's disease.
作用機序
The exact mechanism of action of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is not fully understood. However, it is believed to work by modulating the activity of several key neurotransmitter systems in the brain, including the cholinergic, glutamatergic, and serotonergic systems. 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to increase the release of acetylcholine, a key neurotransmitter involved in learning and memory, and to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
生化学的および生理学的効果
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include improving cognitive function, reducing the formation of amyloid plaques in the brain, and reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 for lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the underlying mechanisms of cognitive impairment and developing new treatments for Alzheimer's disease. However, one of the limitations of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for the study of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054. One area of research is the development of more potent and selective analogs of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 that may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 in humans with Alzheimer's disease.
合成法
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-amine with 2,3-dihydrobenzofuran-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one to form the final product 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054.
科学的研究の応用
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been extensively studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. In preclinical studies, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
CAS番号 |
100427-91-6 |
|---|---|
製品名 |
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride |
分子式 |
C19H30Cl3N3O |
分子量 |
422.8 g/mol |
IUPAC名 |
8-[3-(4-methylpiperazin-1-yl)propyl]-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;trihydrochloride |
InChI |
InChI=1S/C19H27N3O.3ClH/c1-21-9-11-22(12-10-21)8-2-3-15-4-5-18-16(13-15)17-14-20-7-6-19(17)23-18;;;/h6-7,14-15H,2-5,8-13H2,1H3;3*1H |
InChIキー |
SMDIBDUCMSWCFN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
正規SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
同義語 |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-(3-(4-METHYL-1-PIPERAZI NYL)PROPYL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
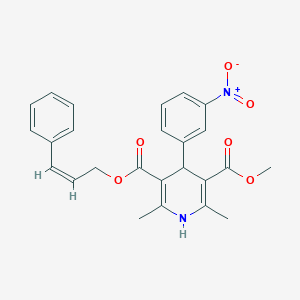



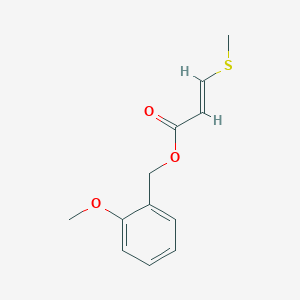
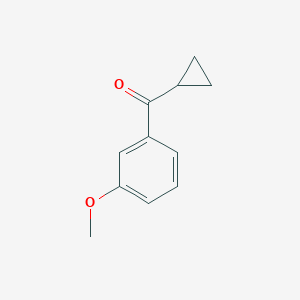

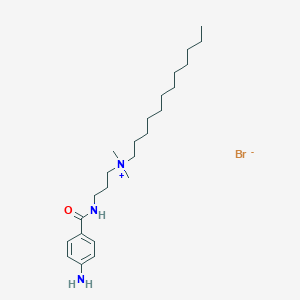
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
